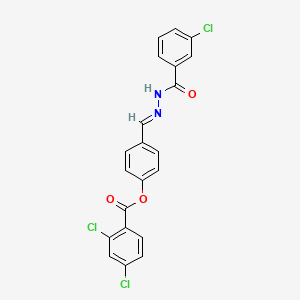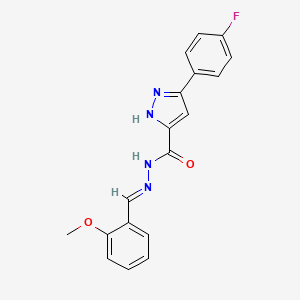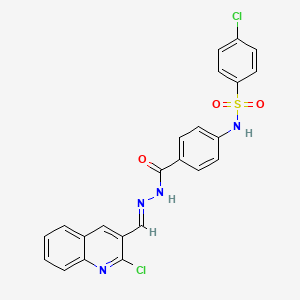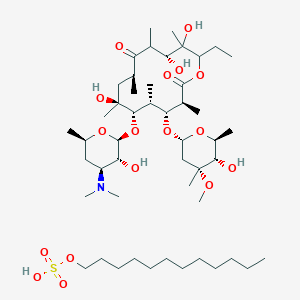![molecular formula C20H20Br2N4O4 B12047789 N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)
N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-bromo-2-hydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium thiocyanate.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activities.
N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide: The presence of dimethylamino groups can significantly alter the compound’s electronic properties and interactions with biological targets.
N’~1~,N’~6~-bis[(E)-(2-methoxyphenyl)methylidene]hexanedihydrazide: The methoxy groups can influence the compound’s solubility and reactivity in various chemical reactions.
Properties
Molecular Formula |
C20H20Br2N4O4 |
|---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Br2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11+,24-12+ |
InChI Key |
FJPHPVKWFBATSY-ASIDMNOUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12047720.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12047737.png)
![4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide](/img/structure/B12047744.png)

![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)

![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

